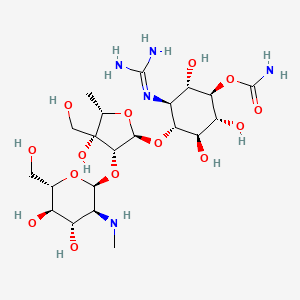

Bluensomycin

概要

説明

ゾリムジンは、Solimidinという商品名でも知られており、以前は消化性潰瘍や逆流性食道炎の治療に使用されていた胃保護薬です。 これは、イミダゾ[1,2-a]ピリジン核に基づいており、4-メチルスルホニルフェニル官能基を含んでいます .

製法

ゾリムジンの合成には、いくつかの合成経路が関与しており、これらには以下が含まれます。

C–S結合形成: これは、銅触媒を用いたアリールハライドとスルフィン酸ナトリウムとのカップリングを伴います.

C–H活性化によるC–N結合形成: この方法は、金属系触媒を用いてイミダゾ[1,2-a]ピリジン環を形成します.

S–O結合形成およびその後の誘導体化: これは、スルホニル基の形成を伴います.

脱水素化ヘテロ環化および環化縮合: これらの方法は、酸化反応によってイミダゾ[1,2-a]ピリジン環を形成することを伴います.

ワンポット合成反応: これらの反応は、複数のステップを単一の反応容器に組み合わせることで効率性を向上させます.

酸化クロスカップリング反応: これらの反応は、酸化によって異なる官能基のカップリングを伴います.

準備方法

The synthesis of zolimidine involves several synthetic routes, including:

C–S bond formation: This involves the coupling of aryl halides with sodium sulfinates using a copper catalyst.

C–N bond formation via C–H activation: This method uses metal-based catalysts to form the imidazo[1,2-a]pyridine ring.

S–O bond formation and subsequent derivatization: This involves the formation of sulfonyl groups.

Dehydrogenative heteroannulation and cyclocondensation: These methods involve the formation of the imidazo[1,2-a]pyridine ring through oxidative reactions.

One-pot synthesis reactions: These reactions combine multiple steps into a single reaction vessel to improve efficiency.

Oxidative cross-coupling reactions: These reactions involve the coupling of different functional groups through oxidation.

化学反応の分析

科学的研究の応用

ゾリムジンは、いくつかの科学研究における応用があり、これらには以下が含まれます。

作用機序

ゾリムジンは、胃粘膜を損傷から保護することによって作用を発揮します。これは、胃酸の分泌を阻害し、粘液の産生を増加させることによって機能します。 含まれる分子標的と経路には、プロトンポンプの阻害と粘液産生細胞の活性化が含まれます .

類似化合物との比較

ゾリムジンは、イミダゾ[1,2-a]ピリジン核と4-メチルスルホニルフェニル官能基のためにユニークです。類似の化合物には以下が含まれます。

ゾルピデム: C3-アセトアミドを有するイミダゾ[1,2-a]ピリジン核を含んでいます.

ミノドロン酸: C3-ビホスホネートを有するイミダゾ[1,2-a]ピリジン核を含んでいます.

アルピデム、ネコピデム、サリピデム: C3-アミドを有するイミダゾ[1,2-a]ピリジン核を含んでいます.

オルプリノン: C6-ピリドンを有するイミダゾ[1,2-a]ピリジン核を含んでいます.

これらの化合物は、同様のコア構造を共有していますが、官能基と治療用途が異なり、ゾリムジンの独自性を際立たせています。

特性

IUPAC Name |

[(1R,2S,3S,4R,5R,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39N5O14/c1-5-21(35,4-28)16(40-17-8(25-2)10(30)9(29)6(3-27)37-17)18(36-5)38-14-7(26-19(22)23)11(31)15(39-20(24)34)13(33)12(14)32/h5-18,25,27-33,35H,3-4H2,1-2H3,(H2,24,34)(H4,22,23,26)/t5-,6-,7-,8-,9-,10-,11-,12+,13+,14+,15+,16-,17-,18-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLDKUSQKQMFCN-AEXVNIBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)OC(=O)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)OC(=O)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39N5O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11011-72-6 | |

| Record name | Bluensomycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011011726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BLUENSOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWV7PWE57U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

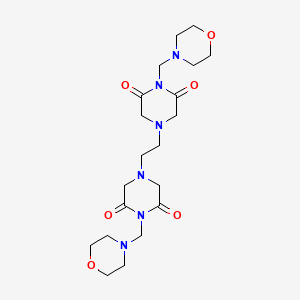

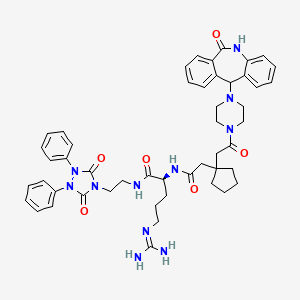

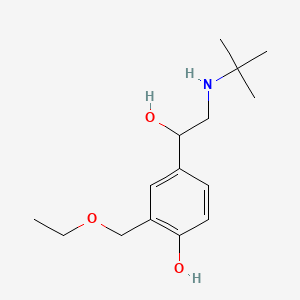

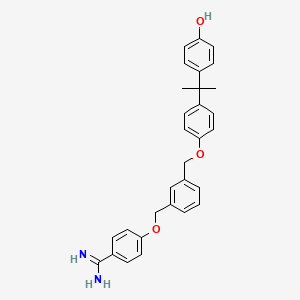

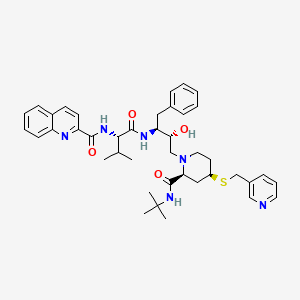

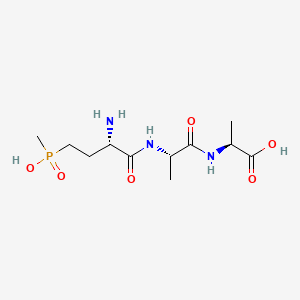

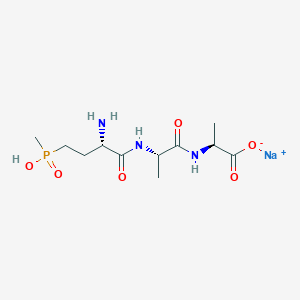

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-9-methyl-13-[2-(1-oxidoquinolin-1-ium-4-yl)oxyethyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B1667070.png)

![(2S)-2-[[(4R)-3-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1667072.png)

![(2R)-2-Amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one](/img/structure/B1667074.png)

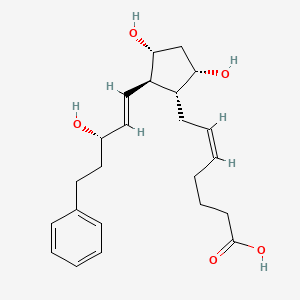

![Propan-2-yl 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B1667077.png)